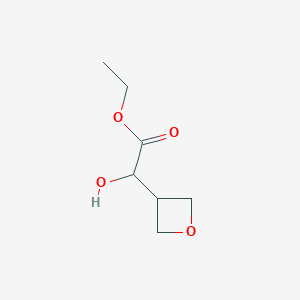
Ethyl-3-hydroxyoxetan-3-ylacetat
Übersicht
Beschreibung
“Hydroxy-oxetan-3-yl-acetic acid ethyl ester” is an ester, a type of organic compound. Esters are produced by the reaction of acids with alcohols . The molecular formula of this compound is C4H8O3 and it has a molecular weight of 104.1045 .
Synthesis Analysis
The synthesis of oxetane derivatives can be achieved through various methods. One such method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Molecular Structure Analysis
The molecular structure of “Hydroxy-oxetan-3-yl-acetic acid ethyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 .Chemical Reactions Analysis
Esters, including “Hydroxy-oxetan-3-yl-acetic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis
Esters are neutral compounds and have much lower boiling points than those of the acids or alcohols of nearly equal weight. This is due to the absence of the polar hydroxyl group which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Esterproduktion in der Fermentation
Ethyl-3-hydroxyoxetan-3-ylacetat könnte möglicherweise bei der Produktion von Estern während Fermentationsprozessen eingesetzt werden . Beispielsweise spielen Ester bei der Produktion von Baijiu, einem traditionellen chinesischen Schnaps, eine Schlüsselrolle bei der Entstehung des einzigartigen Geschmacksprofils . Die Verwendung von Hefestämmen, die hohe Ausbeuten an bestimmten Estern, wie z. B. Ethylester der Hexansäure, produzieren können, ist gängige Praxis .
Geschmacksverbesserung in Lebensmitteln und Getränken
Die Verbindung könnte zur Geschmacksverbesserung von Lebensmitteln und Getränken verwendet werden. In der Baijiu-Brauerei beispielsweise trägt das Vorhandensein von Estern wie Ethylester der Hexansäure zum starken Geschmack des Schnapses bei . Die Verwendung von this compound könnte möglicherweise die Produktion dieser Geschmacksstoffe beeinflussen.
Synthese von Ester-Isosteren
This compound kann bei der Synthese von Ester-Isosteren verwendet werden . Ester-Isostere sind Verbindungen, die ähnliche physikalische oder chemische Eigenschaften wie Ester besitzen. Sie können in der medizinischen Chemie als kleine, polare und nicht-planare Motive eingesetzt werden .
Brønsted-Säure-Katalyse
Die Verbindung kann in der Brønsted-Säure-Katalyse eingesetzt werden, einer Art von Säure-Base-Reaktion, bei der die Säure ein Protonendonator ist . Dies kann besonders nützlich bei der Synthese von 3,3-disubstituierten Oxetan- und Azetidin-Ethern sein .
Stabilitätsverbesserung
This compound kann zur Verbesserung der Stabilität bestimmter Verbindungen verwendet werden . Beispielsweise zeigen Oxetan-Ether, die unter Verwendung dieser Verbindung synthetisiert werden, eine ausgezeichnete chemische Stabilität über einen Bereich von Bedingungen und eine verbesserte Stabilität im Vergleich zu analogen Estern unter basischen und reduzierenden Bedingungen .
Synthese neuer Aminosäure-Derivate
Die Verbindung kann bei der Synthese neuer heterocyclischer Aminosäure-Derivate verwendet werden, die Azetidin- und Oxetan-Ringe enthalten . Diese Derivate können verschiedene Anwendungen in der medizinischen Chemie und der Wirkstoffforschung haben .
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZQYZBMWHLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509910-39-7 | |
| Record name | ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
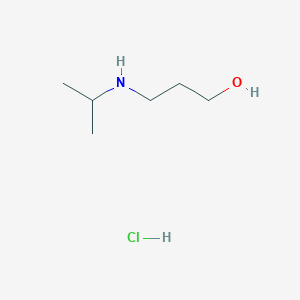
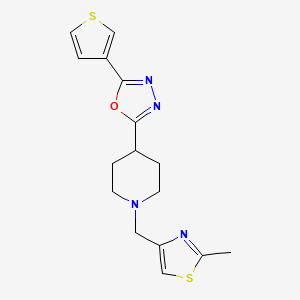
![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
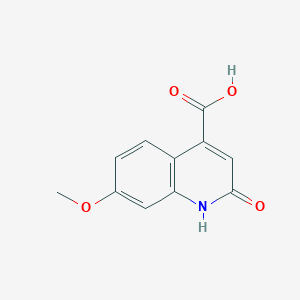

![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)

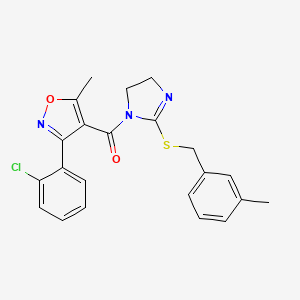
![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)

